molecular formula C9H14N2O2S B2678356 2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile CAS No. 2102414-94-6

2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile

Cat. No.: B2678356
CAS No.: 2102414-94-6
M. Wt: 214.28
InChI Key: DZVKGVSLQFEBET-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile is a chemical compound with the molecular formula C9H14N2O2S and a molecular weight of 214.28 g/mol It is characterized by the presence of a piperidine ring substituted with an ethanesulfonyl group and an acetonitrile moiety

Scientific Research Applications

2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, and H319 , indicating that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile typically involves the reaction of piperidine derivatives with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ethanesulfonyl-piperidine intermediate. This intermediate is then reacted with acetonitrile to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

(2Z)-2-(1-ethylsulfonylpiperidin-3-ylidene)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-2-14(12,13)11-7-3-4-9(8-11)5-6-10/h5H,2-4,7-8H2,1H3/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVKGVSLQFEBET-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(=CC#N)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CCC/C(=C/C#N)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.